3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS No.: 923437-78-9
Cat. No.: VC4208184
Molecular Formula: C26H29N5O2
Molecular Weight: 443.551
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923437-78-9 |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.551 |
| IUPAC Name | 9-(2,3-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C26H29N5O2/c1-16-10-11-18(3)20(14-16)15-31-24(32)22-23(28(5)26(31)33)27-25-29(12-7-13-30(22)25)21-9-6-8-17(2)19(21)4/h6,8-11,14H,7,12-13,15H2,1-5H3 |
| Standard InChI Key | GTXSTRFMGPWJFR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C |
Introduction
The compound 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that combines multiple aromatic rings and heterocyclic components, making it of significant interest in medicinal chemistry due to its potential biological activities. This compound falls under the category of heterocyclic compounds, specifically pyrimidines and purines, and is classified as a substituted purine derivative.
Synthesis
The synthesis of 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multi-step organic reactions. The process typically includes the formation of a pyrimido[2,1-f]purine core followed by the introduction of various substituents. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions.
Analytical Techniques
Analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Applications
The potential applications for this compound are diverse, primarily due to its complex structure and potential interactions with biological targets such as enzymes or receptors.
Chemical Reactions
This compound can undergo several types of chemical reactions, often facilitated by specific catalysts or reaction conditions that enhance reactivity while minimizing undesired products.
Data Table
| Property | Description |
|---|---|
| Molecular Weight | Approximately 429.5 g/mol (or 443.5 g/mol) |
| Chemical Structure | Pyrimido[2,1-f]purine core with dimethylbenzyl and dimethylphenyl substituents |
| Synthesis | Multi-step organic reactions involving pyrimido[2,1-f]purine core formation and substituent introduction |
| Analytical Techniques | NMR and mass spectrometry for structure and purity confirmation |
| Potential Applications | Diverse, including interactions with biological targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume